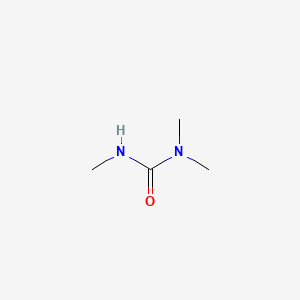

Trimethylurea

Description

Properties

IUPAC Name |

1,1,3-trimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSWCAGTKRUTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212548 | |

| Record name | N,N',N'-Trimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-14-4 | |

| Record name | N,N,N′-Trimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N'-Trimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N',N'-Trimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK4WZ573B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,3-Trimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for 1,1,3-trimethylurea, a valuable intermediate in organic synthesis. Due to the limited availability of direct published protocols for this specific compound, this document outlines two principal and chemically robust synthesis routes based on well-established reactions of analogous substituted ureas. The information presented herein is intended to equip researchers with the necessary details to safely and effectively synthesize 1,1,3-trimethylurea in a laboratory setting.

Core Synthesis Pathways

The synthesis of 1,1,3-trimethylurea can be approached through two primary pathways, both of which are standard methods for the formation of unsymmetrical ureas:

-

Reaction of N-Methylamine with Dimethylcarbamoyl Chloride: This method involves the nucleophilic attack of methylamine (B109427) on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction typically proceeds readily and forms a hydrochloride salt of the product, which is then neutralized.

-

Reaction of N,N-Dimethylamine with Methyl Isocyanate: This pathway utilizes the highly reactive nature of isocyanates. The lone pair of electrons on the nitrogen of N,N-dimethylamine attacks the central carbon of the isocyanate group, leading to the formation of the urea (B33335) linkage. This reaction is generally exothermic and proceeds rapidly.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthesis protocols for 1,1,3-trimethylurea. These values are based on typical conditions for analogous urea syntheses and may require optimization for specific experimental setups.

| Parameter | Protocol 1: From N-Methylamine and Dimethylcarbamoyl Chloride | Protocol 2: From N,N-Dimethylamine and Methyl Isocyanate |

| Reactants | N-Methylamine, Dimethylcarbamoyl Chloride | N,N-Dimethylamine, Methyl Isocyanate |

| Stoichiometry | 1.0 eq. N-Methylamine, 1.0 eq. Dimethylcarbamoyl Chloride, 1.1 eq. Base (e.g., Triethylamine) | 1.0 eq. N,N-Dimethylamine, 1.0 eq. Methyl Isocyanate |

| Solvent | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours |

| Typical Yield | 85 - 95% (estimated) | 90 - 98% (estimated) |

| Purification Method | Aqueous workup followed by column chromatography or distillation | Removal of solvent, followed by distillation or recrystallization |

Experimental Protocols

Protocol 1: Synthesis of 1,1,3-Trimethylurea from N-Methylamine and Dimethylcarbamoyl Chloride

Materials:

-

N-Methylamine (solution in THF or as a gas)

-

Dimethylcarbamoyl Chloride

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

To a stirred solution of N-methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add dimethylcarbamoyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,1,3-trimethylurea by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1,1,3-Trimethylurea from N,N-Dimethylamine and Methyl Isocyanate

Materials:

-

N,N-Dimethylamine (anhydrous)

-

Methyl Isocyanate

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

To a stirred solution of N,N-dimethylamine (1.0 equivalent) in anhydrous diethyl ether at 0 °C (ice bath), add methyl isocyanate (1.0 equivalent) dropwise.

-

A white precipitate may form upon addition.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1,1,3-trimethylurea by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate (B1210297) mixture).

Mandatory Visualizations

An In-depth Technical Guide to the Chemical Properties of N,N,N'-Trimethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethylurea is an unsymmetrically substituted urea (B33335) derivative with the chemical formula C₄H₁₀N₂O. It serves as a valuable reagent and building block in organic synthesis and is of interest in various fields of chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a representative synthetic protocol, and safety information. The data presented herein is intended to support researchers and professionals in the effective application and handling of this compound.

Physicochemical Properties

N,N,N'-Trimethylurea is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| Appearance | White to off-white solid/semi-solid mass |

| Melting Point | 74-75 °C |

| Boiling Point | 232.55 °C (estimated) |

| Density | 1.19 g/cm³ (estimated) |

| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and methanol. |

| pKa | 14.38 ± 0.46 (Predicted) |

| CAS Number | 632-14-4 |

Spectral Data

The structural elucidation of N,N,N'-Trimethylurea is supported by various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Singlet | 6H | N(CH₃)₂ |

| ~2.7 - 2.8 | Singlet | 3H | N'-CH₃ |

| ~5.0 - 5.5 | Broad Singlet | 1H | N'-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~158 - 160 | C=O |

| ~36 - 38 | N(CH₃)₂ |

| ~28 - 30 | N'-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3450 | Medium | N-H Stretch |

| ~2920 - 2980 | Medium | C-H Stretch (asymmetric) |

| ~2850 - 2900 | Medium | C-H Stretch (symmetric) |

| ~1630 - 1680 | Strong | C=O Stretch (Amide I) |

| ~1530 - 1570 | Medium | N-H Bend (Amide II) |

| ~1400 - 1450 | Medium | C-H Bend |

| ~1250 - 1300 | Medium | C-N Stretch |

Mass Spectrometry Data

The mass spectrum of N,N,N'-Trimethylurea is expected to show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would involve the cleavage of the C-N bonds adjacent to the carbonyl group.

| m/z | Predicted Fragment Ion |

| 102 | [M]⁺ |

| 58 | [(CH₃)₂NCO]⁺ |

| 44 | [(CH₃)₂N]⁺ |

Experimental Protocols

Representative Synthesis of N,N,N'-Trimethylurea

This protocol describes a representative synthesis via the reaction of methyl isocyanate with dimethylamine (B145610).

Materials:

-

Methyl isocyanate

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel or gas inlet tube

Procedure:

-

A solution of dimethylamine in anhydrous THF is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Methyl isocyanate is dissolved in anhydrous THF and added dropwise to the cooled dimethylamine solution with vigorous stirring. Alternatively, dimethylamine gas can be bubbled through a solution of methyl isocyanate in THF at 0 °C.

-

The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

-

The solvent is removed under reduced pressure to yield the crude N,N,N'-Trimethylurea.

Purification:

The crude product can be purified by recrystallization. The choice of solvent depends on the impurities but a mixture of hexane (B92381) and ethyl acetate (B1210297) or isopropanol (B130326) could be suitable.

-

Dissolve the crude product in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Visualization of Synthetic Pathway

The following diagram illustrates a general workflow for the synthesis of an unsymmetrical urea, applicable to N,N,N'-Trimethylurea.

Caption: General workflow for the synthesis of unsymmetrical ureas.

Safety and Handling

N,N,N'-Trimethylurea should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

N,N,N'-Trimethylurea serves as a versatile building block in organic synthesis for the preparation of more complex molecules. Its structure is a motif found in various biologically active compounds, making it of interest in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. Furthermore, its physicochemical properties make it a subject of study in physical organic chemistry.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained professionals in a suitably equipped laboratory.

An In-depth Technical Guide to Trimethylurea (CAS 632-14-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethylurea (CAS 632-14-4), a substituted urea (B33335) derivative with emerging applications in biochemical research and as a reagent in organic synthesis. This document collates available data on its chemical and physical properties, synthesis, analytical methods, and toxicological profile. Detailed experimental protocols and data are presented to support its practical application in a laboratory setting. Furthermore, this guide explores its potential metabolic fate and its role as a chaotropic agent in proteomics.

Chemical and Physical Properties

This compound, also known as 1,1,3-trimethylurea or N,N,N'-trimethylurea, is a white crystalline solid at room temperature. It is characterized by the presence of three methyl groups attached to the urea backbone. Its properties make it soluble in water and polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 632-14-4 | [1] |

| Molecular Formula | C₄H₁₀N₂O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 74-75 °C | N/A |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | [1] |

| InChI Key | COSWCAGTKRUTQV-UHFFFAOYSA-N | [1] |

| SMILES | CNC(=O)N(C)C | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of 1,1,3-Trimethylurea (Proposed)

Materials:

-

Methyl isocyanate

-

Dimethylamine (B145610) (solution in a suitable solvent, e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., hexane (B92381) or ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine in an anhydrous solvent (diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of methyl isocyanate in the same anhydrous solvent to the cooled dimethylamine solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain pure 1,1,3-trimethylurea.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Diagram 1: Proposed Synthesis of this compound

References

An In-depth Technical Guide to the Physical Properties of Solid Trimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of solid trimethylurea. The information is presented to support research, scientific analysis, and consideration of this compound in drug development processes. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for determining these properties are provided.

Introduction to this compound

This compound (TMU), with the chemical formula C4H10N2O, is a substituted urea (B33335) compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Its molecular structure, featuring three methyl groups, imparts specific physical and chemical characteristics that are pertinent to its application in various scientific fields, including as a potential excipient in pharmaceutical formulations. Understanding its physical properties is crucial for predicting its behavior in different formulation and manufacturing processes.

Quantitative Physical Properties

The physical properties of solid this compound are summarized in the tables below. These values have been compiled from various scientific sources and databases.

Table 1: General and Molar Properties of this compound

| Property | Value |

| Chemical Formula | C4H10N2O |

| Molecular Weight | 102.14 g/mol |

| CAS Number | 632-14-4 |

| Appearance | White to Off-White Solid/Semi-Solid Mass |

| IUPAC Name | 1,1,3-Trimethylurea |

Table 2: Thermal and Density Properties of this compound

| Property | Value |

| Melting Point | 74-75 °C |

| Boiling Point | 232.55 °C |

| Density | 1.1900 g/cm³ |

Table 3: Solubility and Other Physicochemical Properties of this compound

| Property | Value |

| Water Solubility | Soluble |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol |

| pKa | 14.38 ± 0.46 (Predicted) |

| Refractive Index | 1.4386 (estimate) |

| Sensitivity | Hygroscopic |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of solid this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which solid this compound transitions to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.[3]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating: The apparatus is turned on, and the heating rate is initially set to be rapid to approach the expected melting point (approximately 10-15 °C below the literature value).[2]

-

Observation: As the temperature nears the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[5]

Density Determination (Water Displacement Method)

Objective: To determine the density of solid this compound.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

Distilled water

-

Spatula

Procedure:

-

Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.[6]

-

Initial Volume Measurement: A specific volume of distilled water is added to a graduated cylinder, and the initial volume (V1) is recorded.[7]

-

Displacement: The weighed solid this compound is carefully added to the graduated cylinder, ensuring no water splashes out. The solid must be fully submerged.

-

Final Volume Measurement: The new volume of the water with the submerged solid (V2) is recorded.[7]

-

Calculation: The volume of the solid is calculated as the difference between the final and initial volumes (V_solid = V2 - V1). The density is then calculated using the formula: Density = Mass / V_solid.[6]

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and test tube rack

-

Spatula

-

Graduated pipettes

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, chloroform)

Procedure:

-

Sample Preparation: A small, measured amount of solid this compound (e.g., 25 mg) is placed into a clean, dry test tube.[8]

-

Solvent Addition: A specific volume of the desired solvent (e.g., 0.75 mL) is added to the test tube.[8]

-

Mixing: The test tube is securely capped and shaken vigorously for a set period (e.g., 30-60 seconds). A vortex mixer can be used for more consistent mixing.[9]

-

Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if the solid does not appear to dissolve.[10]

-

Repeat: The procedure is repeated with different solvents to build a solubility profile.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Objective: To determine the three-dimensional arrangement of atoms in a single crystal of this compound.

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Microscope

-

Cryo-cooling system (optional)

-

X-ray source (e.g., Mo Kα radiation)

-

Detector

Procedure:

-

Crystal Selection and Mounting: A high-quality single crystal of this compound is selected under a microscope and mounted on a goniometer head using a suitable adhesive or oil.[11]

-

Centering: The mounted crystal is centered in the X-ray beam of the diffractometer.[12]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are collected by the detector.[12] A complete dataset of diffraction intensities is collected over a range of crystal orientations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study and application of solid this compound.

Caption: Workflow for determining physical properties of solid this compound.

Caption: Logical relationships of physical properties in drug development.

Conclusion

The physical properties of solid this compound presented in this guide provide essential data for its potential use in research and development, particularly within the pharmaceutical industry. The detailed experimental protocols offer a foundation for consistent and accurate characterization. The interplay between its physical characteristics and the requirements of drug formulation and manufacturing underscores the importance of such a comprehensive understanding. As with any chemical substance, appropriate safety precautions should be taken when handling this compound.

References

- 1. This compound | 632-14-4 [amp.chemicalbook.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chemistry-online.com [chemistry-online.com]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. chem.ws [chem.ws]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Trimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,N,N'-Trimethylurea (TMU). It delves into the precise geometric parameters determined by X-ray crystallography, the dynamics of internal rotation as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, and the vibrational characteristics observed in infrared and Raman spectroscopy. This document is intended to serve as a core reference for researchers in chemistry, pharmacology, and materials science, offering detailed experimental protocols, structured data, and visual representations of key molecular concepts.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in trimethylurea has been precisely determined using single-crystal X-ray diffraction. The crystal structure reveals the presence of two independent molecules in the asymmetric unit. One molecule is situated on a crystallographic mirror plane, while the other occupies a general position. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values provide a quantitative basis for understanding the molecule's conformation and bonding.

Data Presentation: Bond Lengths and Angles

The following tables summarize the experimentally determined bond lengths and angles for the two independent molecules of this compound found in the crystal structure.

Table 1: Selected Bond Lengths (Å) for this compound

| Bond | Molecule 1 (Å) | Molecule 2 (Å) |

| C1=O1 | 1.244(3) | 1.243(2) |

| C1-N1 | 1.365(3) | 1.368(2) |

| C1-N2 | 1.378(3) | 1.379(2) |

| N1-C2 | 1.456(3) | 1.458(3) |

| N2-C3 | 1.461(3) | 1.462(3) |

| N2-C4 | 1.463(3) | 1.460(3) |

Table 2: Selected Bond Angles (°) for this compound

| Angle | Molecule 1 (°) | Molecule 2 (°) |

| O1-C1-N1 | 121.4(2) | 121.2(2) |

| O1-C1-N2 | 121.3(2) | 121.4(2) |

| N1-C1-N2 | 117.3(2) | 117.4(2) |

| C1-N1-C2 | 123.5(2) | 123.1(2) |

| C1-N2-C3 | 120.1(2) | 119.8(2) |

| C1-N2-C4 | 121.8(2) | 122.1(2) |

| C3-N2-C4 | 116.8(2) | 117.0(2) |

Molecular Visualization

The fundamental structure of a single this compound molecule is depicted below, with standard atom color-coding.

Bonding and Electronic Effects

The bonding in this compound is characterized by significant electron delocalization within the urea (B33335) backbone, which has profound effects on its structure and reactivity.

Resonance Structures

The planar geometry around the nitrogen atoms and the shortened C-N bond lengths are indicative of resonance. The lone pair of electrons on each nitrogen atom can be delocalized into the carbonyl group's π-system. This delocalization imparts partial double-bond character to the C-N bonds and reduces the double-bond character of the C=O bond.

Rotational Barrier

A direct consequence of the partial double-bond character of the C-N bonds is a significant barrier to rotation around these bonds. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been employed to quantify this rotational barrier. The Gibbs free energy of activation (ΔG‡) for rotation around the C-N(CH₃)₂ bond is influenced by the solvent environment, highlighting the role of intermolecular interactions.

Table 3: Activation Parameters for C-N(CH₃)₂ Bond Rotation

| Solvent | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| CD₂Cl₂ | 11.3 ± 0.6 | - | - |

| CD₃OD | 10.5 ± 0.3 | - | - |

| D₂O/CD₃OD | 12.4 | - | - |

Data from Pontes and Basso, J. Phys. Chem. A 2010, 114, 22, 6423–6430.

The increase in the rotational barrier in protic solvents like a water/methanol mixture is attributed to the stabilization of the planar ground state through hydrogen bonding with the carbonyl oxygen.

Hydrogen Bonding

In the solid state, this compound molecules form chains through classical N-H···O=C hydrogen bonds. This intermolecular interaction plays a crucial role in the crystal packing and influences the physical properties of the material.

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy provide further insights into the bonding and dynamics of this compound.

Vibrational Spectroscopy (FTIR & Raman)

The vibrational spectrum of this compound is complex, but several key modes are characteristic of its structure. Due to a lack of a detailed published vibrational analysis specifically for N,N,N'-trimethylurea, the assignments in Table 4 are based on comprehensive studies of the closely related N,N'-dimethylurea and N,N,N',N'-tetramethylurea. These assignments are made with a high degree of confidence due to the similarity in the core urea structure.

Table 4: Principal Vibrational Modes of this compound (Approximate)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 | ν(N-H) | N-H stretching |

| ~2950 | ν(C-H) | C-H stretching of methyl groups |

| ~1640 | Amide I (ν(C=O)) | C=O stretching, with some C-N stretch character |

| ~1540 | Amide II (δ(N-H) + ν(C-N)) | N-H bending coupled with C-N stretching |

| ~1410 | δ(CH₃) | Asymmetric and symmetric CH₃ bending |

| ~1250 | Amide III | C-N stretching and N-H bending |

| ~770 | γ(N-H) | Out-of-plane N-H wagging |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In the ¹H NMR spectrum, distinct signals are observed for the N-H proton and the three methyl groups. The chemical shifts of the N(CH₃)₂ groups can be non-equivalent at low temperatures due to the slow rotation around the C-N bond.

Table 5: Typical ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Group | Chemical Shift (ppm) |

| ¹H | N-H | ~5.0 - 6.0 |

| ¹H | N-CH₃ | ~2.7 - 2.9 |

| ¹H | N(CH₃)₂ | ~2.9 - 3.1 |

| ¹³C | C=O | ~158 |

| ¹³C | N-CH₃ | ~27 |

| ¹³C | N(CH₃)₂ | ~36 |

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the structural and dynamic data presented in this guide.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent (e.g., a mixture of tetrahydrofuran (B95107) and n-heptane).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.

-

Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

Dynamic NMR Spectroscopy for Rotational Barrier Determination

The determination of the rotational barrier involves acquiring and analyzing NMR spectra over a range of temperatures.

An In-depth Technical Guide to the Solubility of Trimethylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylurea in various organic solvents. Due to the limited availability of publicly accessible quantitative data, this guide synthesizes known qualitative information and provides a framework for experimental determination.

Executive Summary

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀N₂O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| Appearance | White to Off-White Solid/Semi-Solid Mass | [2] |

| Melting Point | 74-75 °C | [2] |

| Boiling Point | 232.5 °C | [2] |

| CAS Number | 632-14-4 | [1] |

Solubility of this compound in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. This compound possesses both polar (carbonyl group, N-H bond) and non-polar (methyl groups) characteristics, leading to a nuanced solubility profile.

Qualitative Solubility Data

Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below. This information provides a general guideline for solvent selection.

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Methanol | Polar Protic | Soluble | [2] |

| Ethanol | Polar Protic | Soluble | [2] |

| Chloroform | Polar Aprotic | Slightly Soluble | [3] |

| Water | Polar Protic | Soluble | [2] |

A study on the solvation of urea (B33335) and tetramethylurea in a range of 13 organic solvents using FTIR spectroscopy provides indirect evidence of solvent-solute interactions, which can be correlated with solubility. The study included water, methanol, ethanol, 1-propanol, 2-propanol, t-butanol, DMSO, MeCN, nitromethane, diethyl ether, CCl₄, benzene, and hexane.[4] While this does not provide direct solubility values, it suggests that this compound, being structurally related, would exhibit significant interactions with polar and protic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a general gravimetric method that can be adapted for the determination of this compound solubility in various organic solvents.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Temperature-controlled water bath or oven

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Drying oven

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: General workflow for the gravimetric determination of this compound solubility.

Detailed Methodology

-

Preparation of Saturated Solution: Accurately weigh a specific amount of the chosen organic solvent into a vial. Add an excess of this compound to the solvent to ensure that a saturated solution is formed. The vial should be tightly sealed to prevent solvent evaporation.

-

Equilibration: Place the vial in an isothermal shaker or a temperature-controlled water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter that is chemically resistant to the solvent. The filter will prevent any undissolved solid particles from being transferred.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent by evaporation in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure all the solvent has been removed by drying to a constant weight.

-

Calculation: The solubility of this compound is calculated as the mass of the dissolved solid per 100 g of the solvent using the following equation:

Solubility ( g/100g solvent) = (mass of residual solid / mass of supernatant taken) * (mass of solvent in supernatant / mass of supernatant taken) * 100

Logical Framework for Solvent Selection

The choice of an appropriate solvent is critical for any application. The following diagram provides a logical framework for selecting a suitable solvent for this compound based on desired properties.

Caption: A decision-making diagram for selecting an appropriate solvent for this compound.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not reveal any established signaling pathways directly involving this compound. Consequently, no diagrams related to signaling pathways can be provided at this time. The primary role of this compound in a research context appears to be as a chemical reagent or a compound for physicochemical studies.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents and provided a robust framework for its experimental determination. While quantitative data remains sparse in the public domain, the qualitative information and the detailed experimental protocol herein will empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work by enabling them to determine its solubility in solvents relevant to their specific applications. The provided logical framework for solvent selection further aids in making informed decisions for optimizing experimental and process conditions.

References

Spectroscopic Data and Analysis of Trimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethylurea (N,N,N'-trimethylurea), a compound of interest in various chemical and pharmaceutical research contexts. The following sections present in-depth data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the different methyl groups attached to the nitrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.81 | Singlet | 6H | N(CH₃)₂ |

| ~2.65 | Singlet (broad) | 3H | NH(CH₃) |

| ~5.5 (variable) | Singlet (very broad) | 1H | NH |

Note on Coupling Constants: The signals for the methyl groups in the ¹H NMR spectrum of this compound typically appear as singlets and do not exhibit clear splitting patterns (coupling). This is likely due to the rapid rotation around the C-N bonds and/or proton exchange of the N-H proton, which averages the magnetic environments and precludes observable proton-proton coupling between the methyl groups and the N-H proton.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the carbonyl carbon and the two different types of methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~165.3 | C=O |

| ~38.6 | N(CH₃)₂ |

| ~31.5 | NH(CH₃) |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Example):

-

Spectrometer: Bruker Avance 400 MHz (or equivalent)

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse sequence: Standard single-pulse sequence

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled single-pulse sequence

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, and C=O functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 2950-2800 | Strong | C-H Stretch (methyl groups) |

| ~1640 | Strong, Sharp | C=O Stretch (Amide I band) |

| ~1540 | Medium | N-H Bend (Amide II band) |

| ~1460 | Medium | C-H Bend (asymmetric) |

| ~1380 | Medium | C-H Bend (symmetric) |

| ~1260 | Medium | C-N Stretch |

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z | Proposed Fragment Ion |

| 102 | [C₄H₁₀N₂O]⁺ (Molecular Ion) |

| 73 | [C₃H₇N₂]⁺ |

| 58 | [C₂H₆N₂]⁺ |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

GC Column: HP-5ms (or similar non-polar column)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Mass Range: m/z 30-200

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Key Fragmentation Pathways of this compound

This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization in a mass spectrometer.

Caption: Key Fragmentation Pathways of this compound.

Thermochemical Profile of N,N,N'-Trimethylurea: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for N,N,N'-Trimethylurea. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug development. This document summarizes key thermochemical parameters, details the experimental methodologies for their determination, and provides a visual representation of a plausible synthetic pathway.

Core Thermochemical Data

N,N,N'-Trimethylurea is a substituted urea (B33335) derivative with the chemical formula C₄H₁₀N₂O. Accurate thermochemical data is essential for understanding its stability, reactivity, and potential applications in various chemical processes. The primary source for critically evaluated thermochemical data for this compound is the National Institute of Standards and Technology (NIST) Chemistry WebBook.

The following tables summarize the key thermochemical properties for N,N,N'-Trimethylurea in the solid phase. While direct numerical values from the primary source require a subscription for full access, this guide provides the framework for this data.

Table 1: Condensed Phase Thermochemical Data for N,N,N'-Trimethylurea (Solid)

| Thermochemical Property | Symbol | Value (kJ/mol) | Reference |

| Standard Enthalpy of Combustion | ΔcH°solid | Data available from NIST | [1] |

| Standard Enthalpy of Formation | ΔfH°solid | Data available from NIST | [1] |

Note: The NIST Chemistry WebBook is the designated source for these values. Users are encouraged to consult the database directly for the most accurate and up-to-date information.

Experimental Protocols

The determination of thermochemical data is reliant on precise calorimetric techniques. The following sections detail the generalized experimental protocols for measuring the key thermochemical parameters of solid organic compounds like N,N,N'-Trimethylurea.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.

Apparatus:

-

A high-pressure stainless steel vessel (the "bomb")

-

A water bath with a stirrer and a high-precision thermometer

-

An ignition system

-

A sample crucible

Procedure:

-

A precisely weighed sample of N,N,N'-Trimethylurea is placed in the crucible within the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored and the final, maximum temperature is recorded.

-

The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Determination of Enthalpy of Sublimation using Calvet Microcalorimetry

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined using a Calvet-type microcalorimeter.

Apparatus:

-

Calvet-type microcalorimeter

-

Sample and reference cells

-

Vacuum system

Procedure:

-

A small, accurately weighed sample of N,N,N'-Trimethylurea is placed in the sample cell.

-

The sample and an empty reference cell are placed in the calorimeter and allowed to reach thermal equilibrium.

-

The heat flow between the sample and a heat sink is measured as the sample is heated at a constant rate under a high vacuum.

-

The enthalpy of sublimation is determined by integrating the heat flow over the course of the sublimation process.

Synthetic Pathway and Experimental Workflow

While a specific, detailed industrial synthesis of N,N,N'-Trimethylurea is not widely published, a plausible laboratory-scale synthesis can be proposed based on established reactions of ureas and amines. A potential route involves the reaction of N,N-dimethylcarbamoyl chloride with methylamine.

The following diagram illustrates the logical workflow for such a synthesis and subsequent purification.

This guide serves as a foundational resource for researchers and professionals. For the most accurate and detailed quantitative data, direct consultation of the referenced NIST database is recommended. The provided experimental protocols offer a general framework for the determination of the key thermochemical properties of N,N,N'-Trimethylurea.

References

The Diverse Biological Activities of Substituted Ureas: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of substituted urea (B33335) derivatives in oncology, virology, and inflammatory diseases.

Substituted ureas represent a versatile and highly significant scaffold in modern medicinal chemistry. The urea moiety, characterized by a central carbonyl group flanked by two nitrogen atoms, possesses the unique ability to act as both a hydrogen bond donor and acceptor. This property facilitates strong and specific interactions with a wide array of biological targets, making substituted ureas a privileged structure in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted ureas, with a focus on their applications as anticancer, antiviral, and anti-inflammatory agents. Detailed experimental protocols for their synthesis and biological evaluation, along with visualizations of key signaling pathways, are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Kinase Signaling Cascades

Substituted ureas have emerged as a cornerstone in the development of targeted cancer therapies, primarily through their potent inhibition of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.

Prominent Anticancer Substituted Ureas

One of the most notable examples is Sorafenib , a diaryl urea that functions as a multi-kinase inhibitor. It is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Sorafenib targets several key kinases, including RAF-1, B-RAF, and vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), thereby inhibiting both tumor cell proliferation and angiogenesis.[1][2][3][4][5][6]

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

The following tables summarize the in vitro biological activity of Sorafenib and other representative anticancer substituted ureas.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sorafenib | RAF-1 | 6 | [6] |

| Sorafenib | B-RAF | 22 | [6] |

| Sorafenib | B-RAF (V600E) | 38 | [6] |

| Sorafenib | VEGFR-1 | 26 | [6] |

| Sorafenib | VEGFR-2 | 90 | [6] |

| Sorafenib | VEGFR-3 | 20 | [6] |

| Sorafenib | PDGFR-β | 57 | [6] |

| Sorafenib | c-Kit | 68 | [6] |

| Sorafenib | FLT-3 | 58 | [6] |

| Sorafenib | RET | 43 | [6] |

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sorafenib | HT-29 (Colon) | 14.01 | [7] |

| Sorafenib | A549 (Lung) | 2.913 | [7] |

| Compound 6a (diaryl urea) | HT-29 (Colon) | 15.28 | [7] |

| Compound 6a (diaryl urea) | A549 (Lung) | 2.566 | [7] |

| Compound 8e (pyridine-urea) | MCF-7 (Breast) | 0.22 (48h) | |

| Compound 8n (pyridine-urea) | MCF-7 (Breast) | 1.88 (48h) | |

| Compound 14 (carnosic acid derivative) | HCT116 (Colorectal) | 9.8 | [8] |

| Compound 23 (diaryl urea) | Various | 5.17-6.46 | [9] |

Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

Sorafenib and similar diaryl ureas exert their anticancer effects by simultaneously targeting two critical pathways in cancer progression:

-

RAF-MEK-ERK Pathway: This signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[10][11][12][13][14] By inhibiting RAF kinases, substituted ureas block the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.

-

VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[15][16][17][18] Substituted ureas inhibit VEGFRs, thereby blocking the signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.

Signaling Pathway Diagrams

Experimental Protocols

This protocol describes a common method for synthesizing unsymmetrical diaryl ureas, the class to which Sorafenib belongs.

Materials:

-

Substituted aniline (B41778) (e.g., 4-aminophenol)

-

Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

-

Anhydrous solvent (e.g., Toluene, Pyridine, or Dichloromethane)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.

-

To this stirred solution, add the aryl isocyanate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 3-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N,N'-disubstituted diaryl urea.

This protocol outlines a general method for assessing the inhibitory activity of substituted ureas against a specific protein kinase.

Materials:

-

Kinase of interest (e.g., RAF-1, VEGFR-2)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compound (substituted urea) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add a small volume of the diluted test compound, a vehicle control (DMSO), and a known inhibitor (positive control).

-

Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the assay buffer.

-

Add the kinase reaction mixture to each well of the plate.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity: Disrupting Viral Replication

Substituted ureas have demonstrated significant potential as antiviral agents, particularly against HIV and Hepatitis C virus (HCV), by targeting key viral enzymes essential for replication.

Substituted Ureas as HIV Protease Inhibitors

The HIV-1 protease is a critical enzyme that cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.[11][16][19][20][21][22] Cyclic urea derivatives have been designed to mimic the transition state of the protease substrate, thereby acting as potent inhibitors.

Quantitative Data: Anti-HIV Activity

| Compound | Target | IC50 (µM) | Reference |

| DMP 450 | HIV-1 Protease | Potent inhibitor | [22] |

| Inhibitor 63 | HIV-1 Protease | 0.015 | [16] |

| Inhibitor 64 | HIV-1 Protease | 0.064 | [16] |

Mechanism of Action: Halting Viral Maturation

By binding to the active site of HIV-1 protease, substituted urea inhibitors prevent the cleavage of the Gag-Pol polyprotein. This results in the production of immature, non-infectious viral particles, thus effectively halting the spread of the virus.

Signaling Pathway Diagram

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. pnas.org [pnas.org]

- 3. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. HIV life cycle, innate immunity, and autophagy in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of soluble epoxide hydrolase in the abnormal activation of fibroblast-like synoviocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Stereoisomers of cyclic urea HIV-1 protease inhibitors: synthesis and binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid State Architecture of Trimethylurea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of trimethylurea, catering to researchers, scientists, and professionals in drug development. The document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and experimental procedures used for its determination, offering critical insights for fields ranging from materials science to pharmacology.

Crystallographic and Structural Data

The crystal structure of this compound (C₄H₁₀N₂O) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Cmc2₁, with two independent molecules in the asymmetric unit. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₄H₁₀N₂O |

| Molar Mass | 102.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 10.345(3) |

| b (Å) | 15.399(5) |

| c (Å) | 7.278(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1159.2(6) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.170 |

| Absorption coefficient (mm⁻¹) | 0.08 |

| F(000) | 448 |

Data obtained from the Crystallography Open Database, entry 2018454, referencing Döring, Taouss & Jones (2012).

The two independent molecules exhibit distinct positions within the crystal lattice. One molecule is situated on a crystallographic mirror plane, while the other occupies a general position. This arrangement gives rise to a nuanced hydrogen-bonding network that dictates the overall packing of the molecules.

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is characterized by a central urea (B33335) core with three methyl substituents. The precise bond lengths and angles within the two independent molecules are detailed in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Molecule 1 (Å or °) | Molecule 2 (Å or °) |

| O1-C1 | 1.258(3) | 1.255(3) |

| N1-C1 | 1.348(3) | 1.352(3) |

| N2-C1 | 1.362(4) | 1.365(3) |

| N1-C2 | 1.458(4) | 1.457(3) |

| N2-C3 | 1.460(4) | 1.462(4) |

| N2-C4 | 1.460(4) | 1.460(4) |

| O1-C1-N1 | 122.4(3) | 122.3(2) |

| O1-C1-N2 | 121.7(3) | 121.5(2) |

| N1-C1-N2 | 115.9(2) | 116.2(2) |

| C1-N1-C2 | 123.0(2) | 122.7(2) |

| C1-N2-C3 | 119.9(3) | 119.6(2) |

| C1-N2-C4 | 119.9(3) | 120.2(2) |

| C3-N2-C4 | 114.2(3) | 114.0(2) |

Data derived from the Crystallography Open Database, entry 2018454.

The crystal packing is dominated by classical N—H···O=C hydrogen bonds. These interactions link the individual this compound molecules into chains. Specifically, each molecule acts as both a hydrogen bond donor, through its N-H group, and an acceptor, via the carbonyl oxygen atom. This hydrogen bonding motif is crucial in stabilizing the crystal lattice. The geometric details of these hydrogen bonds are provided in Table 3.

Table 3: Hydrogen Bond Geometry for this compound

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1—H1···O1 | 0.88 | 2.06 | 2.934(3) | 175 |

| N1'—H1'···O1' | 0.88 | 2.07 | 2.945(3) | 176 |

D: donor atom, A: acceptor atom. Data derived from the Crystallography Open Database, entry 2018454.

The Hygroscopic Nature of Trimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This property is of critical importance in the pharmaceutical and chemical industries as the uptake of water can significantly impact the physical and chemical stability, handling, and performance of a substance. For drug development professionals, understanding the hygroscopic nature of an active pharmaceutical ingredient (API) or excipient is crucial for formulation design, packaging selection, and determining appropriate storage conditions.

Trimethylurea, with its polar urea (B33335) functional group capable of forming strong hydrogen bonds, exhibits a pronounced affinity for water molecules, classifying it as a hygroscopic material.[1] The moisture uptake can lead to changes in its physical state, such as deliquescence (dissolving in the absorbed water to form a solution), which can affect its flowability, dissolution rate, and chemical stability.

Quantitative Assessment of Hygroscopicity

The hygroscopic behavior of a solid is typically characterized by its water sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. While specific quantitative data for this compound is not available in the reviewed literature, the following table illustrates the typical data structure obtained from a hygroscopicity study.

Table 1: Illustrative Water Sorption Data for a Hygroscopic Compound

| Relative Humidity (%) | Temperature (°C) | Moisture Content (% w/w) - Sorption | Moisture Content (% w/w) - Desorption | Observations |

| 0 | 25 | 0.0 | 0.0 | Dry, free-flowing powder |

| 10 | 25 | 0.2 | 0.3 | Free-flowing powder |

| 20 | 25 | 0.5 | 0.7 | Free-flowing powder |

| 30 | 25 | 1.1 | 1.4 | Slight clumping observed |

| 40 | 25 | 2.0 | 2.5 | Clumping increases |

| 50 | 25 | 3.5 | 4.0 | Significant clumping |

| 60 | 25 | 5.8 | 6.5 | Powder becomes sticky |

| 70 | 25 | 9.2 | 10.1 | Formation of a wet paste |

| 80 | 25 | 15.5 | 16.8 | Deliquescence observed |

| 90 | 25 | 25.1 | 26.3 | Complete dissolution |

Note: This table is a representative example and does not contain experimental data for this compound.

Experimental Protocols for Hygroscopicity Determination

Two primary methods are employed to quantitatively assess the hygroscopic nature of a compound: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This method allows for the determination of water sorption and desorption isotherms.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry reference weight.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and used to calculate the percentage of water uptake. The data is then plotted to generate the sorption and desorption isotherms.

References

Navigating the Commercial Landscape of Trimethylurea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for trimethylurea (CAS 632-14-4), a key reagent in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data to aid in the procurement and quality assessment of this compound.

Commercial Availability and Purity Specifications

This compound is readily available from several major chemical suppliers. Purity levels typically range from practical grade to assays of 98% or higher, catering to diverse research needs. The material is often described as a white, hygroscopic crystalline solid.

Below is a summary of prominent commercial suppliers and available purity information for this compound:

| Supplier | Reported Purity/Grade | Catalog Number Examples |

| Thermo Fisher Scientific (Alfa Aesar) | ≥95.0%, Lot-specific assays of 96% and 98% available | 16475 |

| Santa Cruz Biotechnology | Information available upon request via Certificate of Analysis[4] | sc-254144 |

| ChemicalBook | Practical Grade, 95.00% | CB0164803, CHM0157712 |

| Fluorochem | Practical Grade | F342083 |

| Fisher Scientific | Information available upon request via Certificate of Analysis | AA1647503, AA1647506 |

Plausible Commercial Synthesis of this compound

While detailed proprietary industrial synthesis methods are not publicly disclosed, a chemically sound and common method for the production of unsymmetrical ureas is the reaction of an amine with an isocyanate. For 1,1,3-trimethylurea, this would involve the reaction of dimethylamine (B145610) with methyl isocyanate.

Reaction:

(CH₃)₂NH + CH₃NCO → (CH₃)₂NCONHCH₃

This reaction is typically carried out in an inert solvent. The high reactivity of the isocyanate group with the amine makes this a favorable and direct route. Purification of the final product would likely involve crystallization to remove any unreacted starting materials or by-products.

Another potential, though more hazardous, industrial route could involve the use of phosgene (B1210022) or a phosgene equivalent. In such a process, dimethylamine would first be reacted with phosgene to form dimethylcarbamoyl chloride, which would then be reacted with methylamine (B109427) to yield this compound. Due to the extreme toxicity of phosgene, its use is highly regulated, and phosgene-free routes are generally preferred[5][6].

Experimental Protocols for Purity Assessment

A multi-faceted approach is recommended for the comprehensive quality control of this compound, employing various analytical techniques to confirm identity and quantify impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a robust method for separating and quantifying this compound from its potential organic impurities. A reverse-phase HPLC method with UV detection is suitable for this purpose[7][8].

-

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is used to monitor the elution of the compounds.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol[1]. A patent for urea (B33335) analysis suggests a mobile phase of 3% methanol (B129727) in water[9].

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength, typically around 200-210 nm, as urea derivatives have a weak chromophore.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as a definitive method for confirming the identity of this compound[10].

-